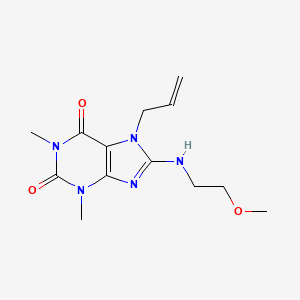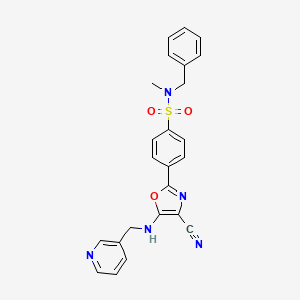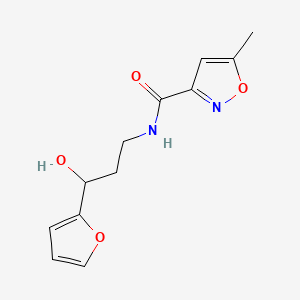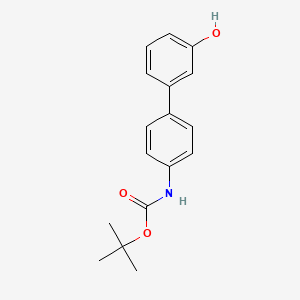
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a heterocyclic compound. It contains several functional groups including a 1,3,4-oxadiazole ring, a thiazole ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring and a thiazole ring, both of which are five-membered heterocycles. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, while the thiazole ring contains one nitrogen atom and one sulfur atom .Applications De Recherche Scientifique
Antibacterial Activity
- Antibacterial Agents: Derivatives of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant antibacterial activity. These compounds have been synthesized and tested for their effectiveness against various bacterial strains, showing notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Antifungal Activities
- Antimicrobial Evaluation: The compounds within this chemical class have been assessed for antimicrobial properties. They display activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
- Antifungal Properties: Research indicates these compounds are effective against fungal species like Candida, offering potential use in antifungal applications. Their synthesis and testing against various fungi have shown promising results (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Potential
- Anticancer Screening: Certain derivatives have been evaluated for their anticancer properties. Studies indicate potential effectiveness against various cancer cell lines, suggesting a possible role in cancer treatment (Abu-Melha, 2021).
Local Anesthetic Activity
- Local Anesthetic Use: Some derivatives of this compound have been synthesized and tested for local anesthetic properties using models like the rat sciatic nerve. This research opens the possibility of using these compounds in anesthetic applications (Badiger, Khan, Kalashetti, & Khazi, 2012).
Structural and Spectral Analysis
- NMR Study: The structural and spectral features of these compounds, including NMR data, have been studied, providing valuable insights into their chemical characteristics and potential applications (Li Ying-jun, 2012).
Anti-Inflammatory and Anticonvulsant Properties
- Anti-Inflammatory Activity: Some synthesized derivatives have shown significant anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).
- Anticonvulsant Evaluation: Derivatives of this chemical class have also been evaluated for anticonvulsant activities, indicating potential use in treating seizure disorders (Nath et al., 2021).
Anti-Diabetic Potential
- Anti-Diabetic Agents: Some derivatives have been studied for their potential as anti-diabetic agents, showing promising results in enzyme inhibition studies related to diabetes (Abbasi et al., 2020).
Optoelectronic Properties
- Fluorescence Sensing and Optoelectronic Properties: Novel derivatives have been explored for their fluorescence quenching properties and optoelectronic characteristics, presenting potential applications in sensing and electronic devices (Naik, Khazi, & Malimath, 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2S2/c14-9-4-2-1-3-8(9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIBGLYXGYJIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)



![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
amine hydrochloride](/img/structure/B2475596.png)

![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)


